molecular formula C18H17N3S2 B2974724 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 385387-60-0

2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2974724
CAS No.: 385387-60-0
M. Wt: 339.48
InChI Key: MXLVSMOEHJVCAW-VMPITWQZSA-N
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Description

2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a synthetic organic compound characterized by its unique structural framework This compound combines a thienopyrimidine core with a cinnamylthio group, imparting distinctive chemical and biological properties

Mechanism of Action

Target of Action

The primary target of 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . Mutations in PKs can lead to oncogenesis, and these mutations are critical to the progression of cancer .

Mode of Action

This compound inhibits the activity of PKs . This inhibition disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells .

Biochemical Pathways

The compound affects the protein kinase pathway . By inhibiting PKs, the compound disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells . This disruption can lead to the death of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit pks suggests that it may have good bioavailability .

Result of Action

The inhibition of PKs by this compound disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells . This disruption can lead to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other drugs or substances that also target PKs . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step processes:

  • Formation of the Thienopyrimidine Core: : Starting from commercially available reagents, the cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold is constructed through cyclization reactions involving thiophene derivatives and suitably protected amines.

  • Introduction of the Cinnamylthio Group: : The cinnamylthio moiety is introduced via a nucleophilic substitution reaction. This is usually accomplished by treating the intermediate thienopyrimidine with cinnamyl halides in the presence of a base, such as potassium carbonate, under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial:

  • Catalysts and Solvents: : Employing cost-effective catalysts and eco-friendly solvents.

  • Recycling of By-products: : Implementing strategies for by-product recycling to enhance overall yield.

  • Automation: : Utilizing automated reactors to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical transformations:

  • Oxidation: : The compound can be oxidized to generate sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the thienopyrimidine core is possible with agents such as sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, with nucleophiles attacking electrophilic sites on the thienopyrimidine ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, bases like potassium carbonate or sodium hydride.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced thienopyrimidine derivatives.

  • Substitution Products: : Varied thienopyrimidine analogs with diverse substituents.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine serves as a precursor for synthesizing complex heterocyclic compounds.

Biology and Medicine

This compound has demonstrated potential as a lead molecule for developing novel drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-cancer and anti-inflammatory therapies.

Industry

Comparison with Similar Compounds

Comparison

Compared to other thienopyrimidine analogs, 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine exhibits unique properties:

  • Enhanced Stability: : The cinnamylthio group enhances chemical stability.

  • Improved Bioavailability: : The structure promotes better absorption and distribution in biological systems.

Similar Compounds

  • 2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • 2-(allylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • 2-(propylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

So there you have it. A comprehensive dive into the intriguing world of this remarkable compound. What are you most fascinated by?

Properties

IUPAC Name

10-[(E)-3-phenylprop-2-enyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S2/c19-16-15-13-9-4-10-14(13)23-17(15)21-18(20-16)22-11-5-8-12-6-2-1-3-7-12/h1-3,5-8H,4,9-11H2,(H2,19,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLVSMOEHJVCAW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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